molecular formula C11H8F3NO2 B3387970 3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid CAS No. 854531-37-6

3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B3387970
CAS No.: 854531-37-6
M. Wt: 243.18 g/mol
InChI Key: LECJPQOXBUBLQP-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 854531-37-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features the indole-2-carboxylic acid scaffold, which has been identified as a promising core structure for the development of novel HIV-1 integrase inhibitors . Research indicates that the indole-2-carboxylic acid moiety can chelate with two Mg²⁺ ions within the active site of HIV-1 integrase, a key enzyme in the viral replication cycle . The trifluoromethyl group at the 5-position and the methyl group at the 3-position of the indole ring are modifications that can enhance hydrophobic interactions and influence binding affinity within the enzyme's active site, making this compound a valuable intermediate for structure-activity relationship (SAR) studies. Scientists are exploring this compound and its derivatives primarily in the context of overcoming drug resistance in antiviral therapy . The structural features of this indole derivative align with known pharmacophores for integrase strand transfer inhibitors (INSTIs), which typically include a metal-binding group and adjacent hydrophobic regions for optimal activity . Beyond its potential antiviral applications, the indole-2-carboxylic acid scaffold is also investigated in other therapeutic areas, including oncology and cannabinoid receptor research, highlighting its versatility in drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-5-7-4-6(11(12,13)14)2-3-8(7)15-9(5)10(16)17/h2-4,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECJPQOXBUBLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854531-37-6
Record name 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid
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Biological Activity

3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of viral integrases. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR) derived from recent studies.

The biological activity of this compound primarily revolves around its ability to inhibit HIV-1 integrase, an essential enzyme for the viral replication cycle. Recent studies have demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase by chelating magnesium ions in the enzyme's active site. The binding conformations reveal that the indole core and the carboxyl group play crucial roles in this interaction .

Key Findings:

  • Inhibition of HIV-1 Integrase: The compound exhibits significant inhibitory effects with IC50 values ranging from 0.13 to 6.85 μM, depending on structural modifications at various positions on the indole core .
  • Structural Modifications: Enhancements in activity were observed with longer branches at the C3 position and halogen substitutions at the C6 position, which improved interactions with the hydrophobic cavity near the active site of integrase .

Efficacy Against Other Pathogens

Beyond its antiviral properties, research has indicated that indole derivatives may also possess activity against neurotropic alphaviruses. A series of indole-2-carboxamides have shown promise in inhibiting replication of these viruses and protecting against neuroadapted Sindbis virus infection in preclinical models .

Structure-Activity Relationships (SAR)

A detailed analysis of SAR has revealed that specific modifications to the indole structure can significantly influence biological activity:

Modification Effect on Activity
Long-chain substituents at C3Increased integrase inhibitory activity (up to 6.5-fold)
Halogenated anilines at C6Enhanced π-π stacking interactions with viral DNA
Hydrolysis of carboxylateImproved integrase inhibition

These findings underscore the importance of optimizing structural features to enhance therapeutic efficacy against viral targets.

Case Studies

Several studies have focused on optimizing derivatives of indole-2-carboxylic acid:

  • Study on Integrase Inhibitors: A recent investigation synthesized various analogs based on the indole scaffold, leading to compounds with IC50 values significantly lower than that of the parent compound. For instance, compound 20a achieved an IC50 of 0.13 μM against HIV-1 integrase .
  • Neurotropic Alphavirus Research: Another study highlighted a novel series of indole derivatives that exhibited up to 40-fold improvements in half-lives in mouse liver microsomes, indicating potential for better pharmacokinetic profiles in vivo .

Scientific Research Applications

Structure-Activity Relationship (SAR) Studies

Further optimization of compound 3 has led to derivatives with enhanced inhibitory effects. For example, modifications at the C3 position have resulted in compounds with IC50 values as low as 0.13 μM, indicating potent antiviral activity . The introduction of bulky hydrophobic groups has been shown to improve interactions with the hydrophobic cavity near the integrase active site, enhancing binding affinity and efficacy .

Potential in Treating Other Viral Infections

In addition to its application against HIV, derivatives of indole-2-carboxylic acid have been explored for their antiviral properties against other viruses. For instance, some studies have indicated that indole derivatives can inhibit neurotropic alphaviruses, suggesting broader antiviral potential beyond HIV .

PPAR Modulation

Research has indicated that certain indole derivatives may act as modulators of peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose and lipid metabolism. This suggests potential applications in treating metabolic disorders such as type 2 diabetes mellitus .

Neuroprotective Effects

Some indole derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells makes these compounds candidates for further research in neuropharmacology .

Summary of Research Findings

The following table summarizes key findings related to the applications of 3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid:

Application Mechanism IC50 Value Notes
HIV-1 Integrase InhibitionChelation of Mg²⁺ ions; disruption of strand transfer0.13 μMPotent derivative developed through SAR studies
Antiviral ActivityInhibition of viral replication in various modelsVariesEffective against neurotropic alphaviruses
PPAR ModulationRegulation of metabolic pathwaysN/APotential use in type 2 diabetes treatment
Neuroprotective EffectsProtection against neuronal damageN/AInvestigated for neurodegenerative diseases

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

  • Trifluoromethyl vs. Chlorine/Methoxy : The CF₃ group in the target compound withdraws electrons more strongly than Cl or OCH₃, increasing the carboxylic acid’s acidity (lower pKa). This property enhances reactivity in coupling reactions (e.g., amide formation) compared to 7-chloro- or 7-methoxy-substituted analogs .
  • Positional Isomerism : Moving the carboxylic acid from position 2 (target compound) to 3 or 5 (e.g., 7-methoxy-1H-indole-3-carboxylic acid) alters steric and electronic interactions, affecting solubility and crystal packing (evident in melting point variations) .

Core Heterocycle Differences

  • Indole vs. Indazole : The indazole core in 3-(trifluoromethyl)-1H-indazole-5-carboxylic acid introduces an additional nitrogen, enhancing hydrogen-bonding capacity and metabolic stability. This makes indazole derivatives more resistant to enzymatic degradation compared to indoles .
  • Indole vs. Pyrazole : Pyrazole derivatives (e.g., 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid) lack the indole’s fused benzene ring, reducing aromaticity but improving synthetic accessibility and aqueous solubility .

Q & A

Q. What is the optimal synthetic route for 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid, and how is its purity validated?

Methodological Answer: The compound is synthesized via a multi-step pathway starting with functionalized indole precursors. A reported procedure involves condensation of 3-formylindole-2-carboxylic acid derivatives with trifluoromethyl-containing reagents under acidic conditions. For example, refluxing with acetic acid and sodium acetate yields the target compound with 85% efficiency after recrystallization . Purity is validated using:

  • 1H/13C/19F NMR spectroscopy to confirm regiochemistry and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., observed m/z 226.0075 for [M–H]⁻) .

Q. How are spectroscopic techniques employed to characterize this compound?

Methodological Answer:

  • 1H NMR : Identifies protons on the indole ring (e.g., aromatic protons at δ 7.65 and 7.48) and substituents (e.g., methyl group at δ 2.48) .
  • 13C NMR : Confirms carbonyl carbons (δ 163.06 for COOH) and trifluoromethyl-induced deshielding effects .
  • 19F NMR : Validates the CF3 group’s presence and electronic environment .
  • X-ray crystallography (if available): Resolves steric effects of the 3-methyl and 5-CF3 groups on indole ring planarity.

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer: The electron-withdrawing CF3 group at position 5 deactivates the indole ring, directing electrophiles to the less hindered position 4 or 6. Comparative studies with non-CF3 analogs (e.g., 5-methoxy derivatives) show reduced reactivity in nitration and halogenation due to decreased electron density. Computational DFT analyses (using InChIKey BJHNBAXVLXMLIM-UHFFFAOYSA-N ) predict charge distribution and regioselectivity trends .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies in yields (e.g., 70–90%) arise from:

  • Reaction time optimization : Prolonged reflux (>5 hours) improves cyclization but risks decomposition.
  • Purification methods : Recrystallization from DMF/acetic acid vs. column chromatography affects recovery .
  • Starting material quality : Impurities in 3-formylindole precursors reduce efficiency. LC-MS monitoring of intermediates is recommended .

Q. How can computational modeling predict biological activity or binding interactions?

Methodological Answer:

  • Molecular docking : Uses the compound’s 3D structure (PubChem CID 54593552 ) to simulate binding with targets like cyclooxygenase-2 (COX-2) or kinases.
  • ADMET prediction : The CF3 group enhances lipophilicity (LogP ~2.8), improving membrane permeability but potentially reducing solubility .

Q. What are the challenges in achieving regioselective functionalization of the indole core?

Methodological Answer: The 3-methyl and 5-CF3 groups create steric and electronic barriers. Strategies include:

  • Directed ortho-metalation : Using directing groups (e.g., esters) to activate position 4 for C–H functionalization .
  • Protection/deprotection : Temporarily blocking the carboxylic acid to avoid side reactions during alkylation .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal stability : Decomposition above 150°C (DSC data).
  • Light sensitivity : The indole ring undergoes photodegradation; storage in amber vials at -20°C is advised .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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